5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylthio-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Dimethyl-N’-[(E)-(5-methyl-2-furyl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Uniqueness
What sets 5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide apart is its specific substitution pattern and the presence of the methylidene group
Properties
Molecular Formula |
C16H16N6O |
---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-(2-methylphenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H16N6O/c1-10-6-4-5-7-13(10)9-17-20-15(23)14-19-16-18-11(2)8-12(3)22(16)21-14/h4-9H,1-3H3,(H,20,23)/b17-9+ |
InChI Key |
KAVYIIKAALNGTE-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C |
solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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